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Introduction
Zetomipzomib (KZR-616) is a first-in-class, selective inhibitor of the immunoproteasome, a key

component of the ubiquitin-proteasome system in immune cells.[1][2] By selectively targeting

the immunoproteasome, zetomipzomib modulates the activity of multiple immune cell types,

including T cells, B cells, and macrophages, thereby offering a broad immunomodulatory effect

across both innate and adaptive immunity.[1][3] This mechanism of action has positioned

zetomipzomib as a potential therapeutic agent for a range of autoimmune diseases.[1]

Preclinical and clinical studies have explored the use of zetomipzomib both as a monotherapy

and in combination with standard-of-care immunosuppressive agents, such as corticosteroids

and mycophenolate mofetil (MMF), particularly in the context of lupus nephritis (LN).[4][5]

It is important to note that while significant clinical data has been generated for zetomipzomib

in lupus nephritis, Kezar Life Sciences has announced the discontinuation of its clinical

development for this indication to focus on autoimmune hepatitis.[6] Nevertheless, the findings

from these studies provide valuable insights into the potential of selective immunoproteasome

inhibition as a therapeutic strategy in combination with other immunosuppressants for

autoimmune conditions.

Mechanism of Action: Selective Immunoproteasome
Inhibition
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Zetomipzomib selectively inhibits the LMP7 and LMP2 subunits of the immunoproteasome,

which is predominantly expressed in immune cells.[7] This targeted inhibition leads to several

downstream effects that contribute to its immunomodulatory activity:

Inhibition of Pro-inflammatory Cytokine Production: Zetomipzomib has been shown to block

the production of over 30 pro-inflammatory cytokines in human peripheral blood

mononuclear cells (PBMCs).[2][5]

Modulation of T Cell and B Cell Function: It interferes with the polarization of T helper (Th)

cells and the formation of plasmablasts, which are key drivers of autoimmune pathology.[2]

[5]

Reduction of Autoantibody Production: In preclinical models of lupus, KZR-616 treatment led

to significant reductions in autoantibody production.[2]

These effects collectively suggest that zetomipzomib can dampen the aberrant immune

responses characteristic of autoimmune diseases, potentially serving as a steroid-sparing

agent.[1][8]
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Caption: Mechanism of action of Zetomipzomib (KZR-616).

Preclinical Data: KZR-616 in Combination with
Mycophenolate Mofetil (MMF)
A preclinical study in the NZB/W F1 mouse model of lupus nephritis investigated the

combination of KZR-616 with MMF, a standard-of-care immunosuppressant.[5]

Experimental Protocol: Combination Therapy in NZB/W
F1 Mice
Objective: To evaluate the efficacy of KZR-616 in combination with MMF in a murine model of

lupus nephritis.
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Animal Model: Female NZB/W F1 mice with established proteinuria (Grade 1).

Treatment Groups (n=10/group):

Vehicle control (IV)

KZR-616 (5 mg/kg SC, once weekly)

MMF (30 mg/kg PO, daily)

KZR-616 (5 mg/kg SC, once weekly) + MMF (30 mg/kg PO, daily)

Duration: 12 weeks of treatment.

Primary Endpoints:

Proteinuria levels

Survival

Results: The combination of KZR-616 and MMF resulted in a marked reduction in proteinuria

and increased survival compared to vehicle-treated mice or mice treated with either agent

alone.[5]
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Caption: Preclinical experimental workflow for combination therapy.

Clinical Data: The MISSION Phase 2 Study in Lupus
Nephritis
The MISSION study was a Phase 1b/2, open-label clinical trial that evaluated the safety,

tolerability, and preliminary efficacy of zetomipzomib in patients with active lupus nephritis

(Class III or IV ± Class V).[3][4] Patients in the Phase 2 portion received zetomipzomib in

addition to stable background therapy with corticosteroids and at least one other

immunosuppressive agent.[4]

Study Protocol: MISSION Phase 2
Objective: To evaluate the efficacy and safety of zetomipzomib in patients with active lupus

nephritis.
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Patient Population: Patients with active LN (Class III or IV ± Class V) and a urine protein to

creatinine ratio (UPCR) ≥1 despite stable background therapy.[4]

Treatment: Zetomipzomib 60 mg administered subcutaneously once weekly for 24 weeks (with

an initial dose of 30 mg).[4]

Concomitant Medications: All patients were on corticosteroids, and the majority were also

receiving mycophenolate mofetil or mycophenolic acid.[3][4] Other concomitant

immunosuppressants included hydroxychloroquine and azathioprine.[3][9]

Primary Endpoint: The number of patients with a ≥50% reduction in UPCR from baseline after

24 weeks of treatment.[4]

Key Secondary Endpoint: The number of patients achieving a complete renal response (CRR),

defined as a UPCR of ≤0.5, with preserved renal function and corticosteroid dose of ≤10

mg/day.[3][10]

Summary of Clinical Efficacy Data
Efficacy Endpoint Result Citation

Overall Renal Response

(ORR) at Week 25 (≥50%

reduction in UPCR)

64.7% (11 of 17 evaluable

patients)
[3][10]

Complete Renal Response

(CRR) at Week 25

35.2% (6 of 17 evaluable

patients)
[3][10]

Corticosteroid Sparing
14 of 17 patients reduced their

daily steroid dose to ≤10 mg
[3][8]

Summary of Baseline Demographics and Concomitant
Medications (Safety Population, N=21)
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Characteristic Value Citation

Mean Age 35.3 years [3][9]

Female 90.5% [3][9]

Mean Duration of Lupus

Nephritis
5.3 years [3][9]

Mean Baseline UPCR 2.6 mg/mg [3][9]

Mean Baseline eGFR 104.7 mL/min/1.73 m² [3][9]

Concomitant Medications

Corticosteroids 100% [3][9]

Mycophenolate Mofetil or

Mycophenolic Acid
95.2% [3][9]

Hydroxychloroquine 66.7% [3][9]

Azathioprine 9.5% [3][9]

Safety and Tolerability
In the MISSION Phase 2 study, zetomipzomib demonstrated a favorable safety and tolerability

profile.[4] Adverse events were generally mild to moderate (Grade 1 or 2), with the most

common being injection site reactions.[4][8] Importantly, there was no evidence of

immunosuppression, such as serious or opportunistic infections, or immune cell depletion.[3][8]

Application Notes for Researchers
Potential for Steroid-Sparing: The clinical data suggests that the addition of zetomipzomib to

standard-of-care immunosuppressive regimens may allow for a reduction in corticosteroid

dosage, a significant clinical benefit for patients with autoimmune diseases.[1][8]

Broad Immunomodulation: Zetomipzomib's mechanism of action, which targets multiple arms

of the immune system, may offer advantages over more targeted therapies that focus on a

single cytokine or cell type.[1]
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Combination Therapy: The preclinical and clinical findings support the rationale for

combining selective immunoproteasome inhibition with other immunosuppressive agents.

The synergistic effects observed in the preclinical model with MMF are particularly

noteworthy.[5]

Future Directions: While the development of zetomipzomib for lupus nephritis has been

discontinued, the data generated provides a strong foundation for exploring its potential in

other autoimmune conditions, such as autoimmune hepatitis, both as a monotherapy and in

combination with other immunosuppressants.[6] Researchers investigating novel therapies

for autoimmune diseases may consider the immunoproteasome as a viable therapeutic

target.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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